3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester 3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester
Brand Name: Vulcanchem
CAS No.: 180977-31-5
VCID: VC0186117
InChI: InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)16-9-5-8-15(11-16)14-7-4-6-13(10-14)12-19/h4-11H,12,19H2,1-3H3
SMILES: CC(C)(C)OC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CN
Molecular Formula: C18H21NO2
Molecular Weight: 283.369

3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester

CAS No.: 180977-31-5

Cat. No.: VC0186117

Molecular Formula: C18H21NO2

Molecular Weight: 283.369

* For research use only. Not for human or veterinary use.

3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester - 180977-31-5

Specification

CAS No. 180977-31-5
Molecular Formula C18H21NO2
Molecular Weight 283.369
IUPAC Name tert-butyl 3-[3-(aminomethyl)phenyl]benzoate
Standard InChI InChI=1S/C18H21NO2/c1-18(2,3)21-17(20)16-9-5-8-15(11-16)14-7-4-6-13(10-14)12-19/h4-11H,12,19H2,1-3H3
SMILES CC(C)(C)OC(=O)C1=CC=CC(=C1)C2=CC=CC(=C2)CN

Introduction

3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C18H21NO2 and a molecular weight of 283.36 g/mol . It is a derivative of biphenyl, featuring both aminomethyl and tert-butyl ester functional groups. This compound is of interest in various fields, including organic synthesis, biological research, and industrial applications.

Synthesis

The synthesis of 3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester typically involves several steps:

  • Starting Materials: The process begins with benzoic acid derivatives and tert-butyl alcohol.

  • Introduction of Aminomethyl Group: The benzoic acid derivative is reacted with an aminomethyl group under controlled conditions.

  • Esterification: The final step involves esterification with tert-butyl alcohol to form the desired compound.

Inhibition of Haspin Kinase

This compound has been studied for its inhibitory effects on Haspin kinase, which plays a crucial role in mitosis by phosphorylating histone H3 at threonine 3 (H3T3). This phosphorylation is essential for proper chromosome segregation during cell division. In vitro assays have demonstrated significant inhibition of Haspin activity, suggesting potential as a therapeutic agent in cancer treatment.

Mechanism of Action

The mechanism of action involves interactions with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their activity and function. The tert-butyl group provides steric hindrance, affecting the compound’s reactivity and stability.

Industrial Applications

In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for creating polymers and other advanced materials used in various applications.

Chemical Reactions and Transformations

3'-(Aminomethyl)-biphenyl-3-carboxylic acid tert-butyl ester can undergo several chemical reactions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3), yielding benzoic acid derivatives.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) can convert the compound into amines or alcohols.

  • Substitution: The aminomethyl group can participate in substitution reactions, forming different derivatives.

Suppliers and Availability

This compound is available from various suppliers worldwide, including Dayang Chem (Hangzhou) Co., Ltd., and Parchem . Suppliers offer competitive pricing and high-quality products for research and industrial applications.

Data Table: Chemical Reactions

Reaction TypeReagentsProducts
OxidationKMnO4, CrO3Benzoic acid derivatives
ReductionLiAlH4, NaBH4Amines, alcohols
SubstitutionHalogensDifferent derivatives

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